5-bromo-N-(2-bromo-4-methylphenyl)-1-propionylindoline-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-bromo-4-methylphenyl)-1-propionylindoline-6-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BIPS and has a molecular formula of C18H14Br3N2O3S.

Scientific Research Applications

Synthesis and Catalytic Applications

A novel N-bromo sulfonamide reagent has been synthesized and characterized for its application in organic synthesis. This compound is used as a highly efficient catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. The process offers advantages such as the use of non-toxic materials, high yields, short reaction times, and clean workup, highlighting the utility of N-bromo sulfonamides in facilitating organic transformations (Khazaei et al., 2014).

Antioxidant and Bioactive Compounds

Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the isolation of compounds with potential bioactive properties. Although these compounds were found inactive against several human cancer cell lines and microorganisms, their structural elucidation contributes to the understanding of marine-derived bioactive substances (Zhao et al., 2004).

Antibacterial and Antifungal Activity

Sulfonamide-derived compounds, including those related to N-bromo sulfonamides, have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown moderate to significant activity against various bacterial strains and good antifungal activity, demonstrating the potential of sulfonamide derivatives in developing new antimicrobial agents (Chohan & Shad, 2011).

Enzyme Inhibition Studies

A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for their enzyme inhibition potential. These compounds have shown excellent potential against acetylcholinesterase (AChE) and α-glucosidase, indicating their possible use in treating conditions like Alzheimer's disease and diabetes (Riaz, 2020).

properties

IUPAC Name |

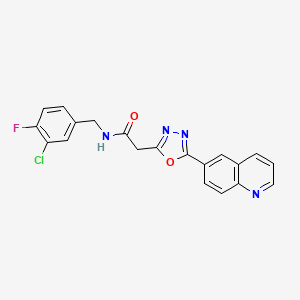

N-[(3-chloro-4-fluorophenyl)methyl]-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN4O2/c21-15-8-12(3-5-16(15)22)11-24-18(27)10-19-25-26-20(28-19)14-4-6-17-13(9-14)2-1-7-23-17/h1-9H,10-11H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDLWNDDOWTXLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=NN=C(O3)CC(=O)NCC4=CC(=C(C=C4)F)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2582438.png)

![2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide](/img/structure/B2582439.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2582444.png)

![4-[(Methylamino)methyl]phenylboronic acid hydrochloride](/img/structure/B2582445.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2582451.png)

![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2582460.png)

![2-[(2-Furylmethyl)amino]-4-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2582461.png)